N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Novel synthesis methods have been developed for polyfunctionally substituted heterocyclic compounds derived from related structures, showing significant antitumor activities against various cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity of these synthetic procedures and the diversity of reactive sites in the produced systems are valuable for further heterocyclic transformations and biological investigations (H. Shams et al., 2010).
Antimicrobial and Antioxidant Studies
- Certain compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential. These findings underscore the potential of such compounds in developing new antimicrobial and antioxidant agents (K. Raghavendra et al., 2016).
Heterocyclic Synthesis
- Research on the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization of substituted thioureas under mild conditions led to the production of various N-benzothiazol-2-yl-amides in good yields. This method highlights the efficiency of utilizing copper catalysis in the synthesis of complex heterocyclic compounds (Junke Wang et al., 2008).
Anticancer, Antiarrhythmic, and Antianxiety Activities
- A series of novel thiophene derivatives synthesized from related precursor compounds exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities when screened against various models, showing the therapeutic potential of these compounds in treating a range of conditions (A. Amr et al., 2010).
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common motif in many biologically active compounds . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets of this compound could potentially be related to these biological activities.
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, thiophene derivatives can interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in inflammation, it could affect the biochemical pathways related to inflammatory responses .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure, solubility, and stability. The presence of the thiophene ring could potentially influence these properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For instance, if the compound has anti-inflammatory activity, it could potentially reduce the production of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The thiophene ring in the compound could potentially influence its stability and reactivity .
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-17(16-10-20-14-3-1-2-4-15(14)21-16)18(13-5-6-13)9-12-7-8-22-11-12/h1-4,7-8,11,13,16H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZZOXWDVLOQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.